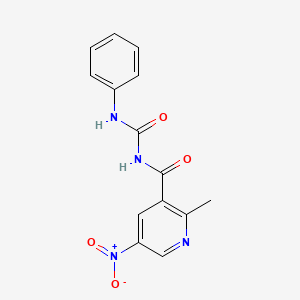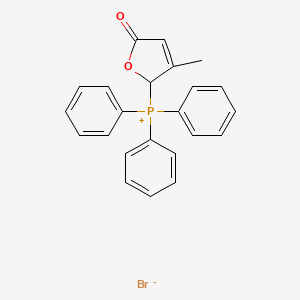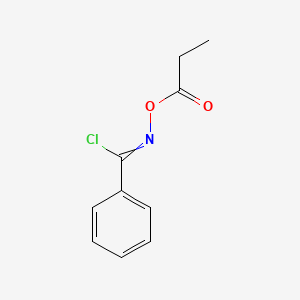![molecular formula C15H13NO4 B14600519 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole CAS No. 59925-91-6](/img/structure/B14600519.png)
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring fused with a nitrophenyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole typically involves the reaction of 3-nitrophenyl ethyl bromide with 1,3-benzodioxole under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[2-(4-Nitrophenyl)ethyl]-2H-1,3-benzodioxole
- 5-[2-(2-Nitrophenyl)ethyl]-2H-1,3-benzodioxole
- 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxane
Uniqueness
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the benzodioxole ring also imparts unique chemical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
59925-91-6 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
5-[2-(3-nitrophenyl)ethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C15H13NO4/c17-16(18)13-3-1-2-11(8-13)4-5-12-6-7-14-15(9-12)20-10-19-14/h1-3,6-9H,4-5,10H2 |
Clé InChI |
FRRUWYAFZXZMPS-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CCC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)


![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)


![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)
